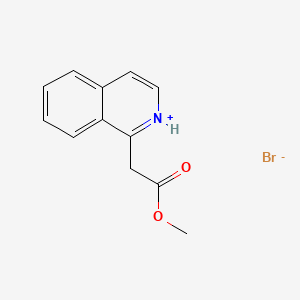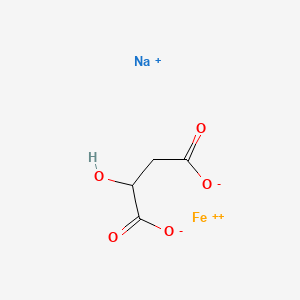
3-Nitro-4-hydroxy-5-bromopyridine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-hydroxy-5-bromopyridine N-oxide is a heterocyclic compound with the molecular formula C5H3BrN2O4 and a molecular weight of 234.99 g/mol . This compound is known for its unique chemical properties and is used in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-hydroxy-5-bromopyridine N-oxide typically involves the nitration and bromination of pyridine derivatives. For example, pyridine can undergo bromination with molecular bromine in fuming sulfuric acid at 130°C to give a mixture of brominated pyridines . Nitration can be achieved using fuming nitric acid and oleum at high temperatures . The specific conditions for synthesizing this compound involve careful control of reaction parameters to ensure the correct substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Nitro-4-hydroxy-5-bromopyridine N-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-4-hydroxy-5-bromopyridine N-oxide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Nitro-4-hydroxy-5-bromopyridine N-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry: Used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 3-Nitro-4-hydroxy-5-bromopyridine N-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and hydroxyl groups can engage in substitution and hydrogen bonding interactions. These properties make it a versatile compound in chemical reactions and potential biological applications.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-nitropyridine: Similar structure but lacks the bromine atom.
3-Bromo-4-nitropyridine N-oxide: Similar structure but lacks the hydroxyl group.
4-Bromopyridine N-oxide: Similar structure but lacks the nitro and hydroxyl groups.
Uniqueness
3-Nitro-4-hydroxy-5-bromopyridine N-oxide is unique due to the presence of all three functional groups (nitro, hydroxyl, and bromine) on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications.
特性
CAS番号 |
31872-66-9 |
|---|---|
分子式 |
C5H3BrN2O4 |
分子量 |
234.99 g/mol |
IUPAC名 |
3-bromo-1-hydroxy-5-nitropyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O4/c6-3-1-7(10)2-4(5(3)9)8(11)12/h1-2,10H |
InChIキー |
UAOUZQSNNHOJCJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(=CN1O)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


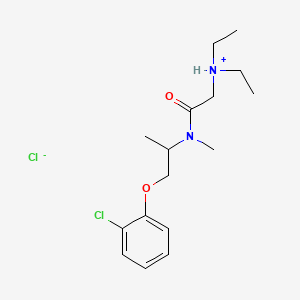
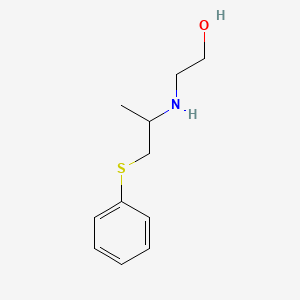
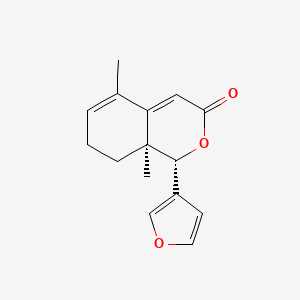
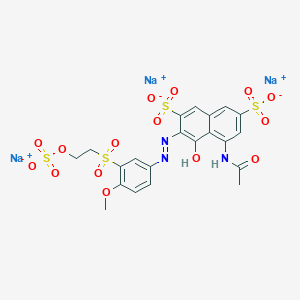

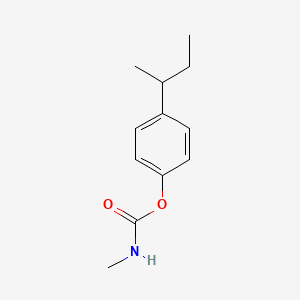
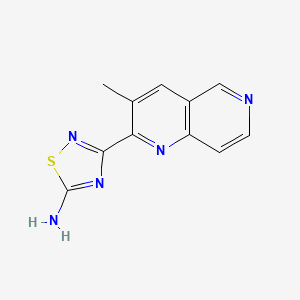
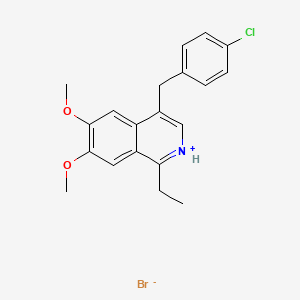
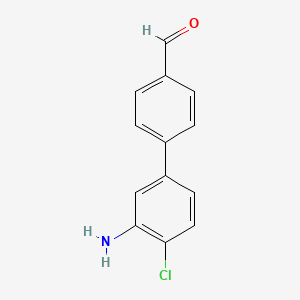
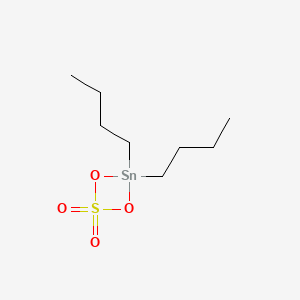
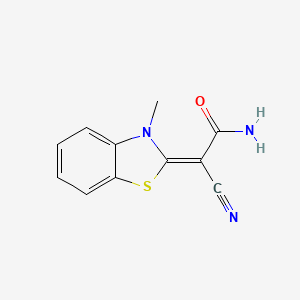
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)
